2-(2-bromo-4-ethylphenoxy)-N-(2-cyanoethyl)-N-methylacetamide
Overview
Description
2-(2-bromo-4-ethylphenoxy)-N-(2-cyanoethyl)-N-methylacetamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as BEPAC, and it has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of BEPAC is not fully understood. However, it has been suggested that this compound may act by inhibiting the growth of cancer cells through the induction of apoptosis. Additionally, BEPAC has been found to exhibit anti-angiogenic properties, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
BEPAC has been found to exhibit various biochemical and physiological effects. In addition to its anticancer activity, this compound has been found to exhibit anti-inflammatory and analgesic properties. BEPAC has also been found to exhibit antioxidant activity, which may contribute to its potential applications in the treatment of various oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
One of the primary advantages of BEPAC is its potential as an anticancer agent. This compound has been found to exhibit cytotoxicity against various cancer cell lines, making it a promising candidate for further study. However, one of the limitations of BEPAC is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for the study of BEPAC. One area of interest is the development of more efficient synthesis methods for this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of BEPAC and to identify potential molecular targets for this compound. Finally, more studies are needed to evaluate the potential applications of BEPAC in the treatment of various oxidative stress-related disorders.
Scientific Research Applications
BEPAC has been found to have potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anticancer agent. BEPAC has been found to exhibit cytotoxicity against various cancer cell lines, including breast cancer and lung cancer cells.
properties
IUPAC Name |
2-(2-bromo-4-ethylphenoxy)-N-(2-cyanoethyl)-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O2/c1-3-11-5-6-13(12(15)9-11)19-10-14(18)17(2)8-4-7-16/h5-6,9H,3-4,8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIVPVFXLMMCRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)N(C)CCC#N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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